

large-scale synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate

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Compound of Interest

Compound Name: *Bis(2-butyloctyl) 10-oxononadecanedioate*

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An Application Note on the Large-Scale Synthesis of **Bis(2-butyloctyl) 10-oxononadecanedioate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butyloctyl) 10-oxononadecanedioate is a branched, ionizable lipid-like molecule that has emerged as a critical component in lipid nanoparticle (LNP) formulations for the delivery of mRNA-based therapeutics. Its unique structure, featuring a central keto group and four hydrophobic tails, facilitates the encapsulation of nucleic acids and promotes their escape from endosomes into the cytoplasm, a crucial step for therapeutic efficacy. This document provides a detailed protocol for the large-scale synthesis of this compound, addressing the synthesis of its key precursors—10-oxononadecanedioic acid and 2-butyloctanol—and their subsequent esterification.

Introduction to Synthetic Strategy

The synthesis of **Bis(2-butyloctyl) 10-oxononadecanedioate** is approached via a convergent synthesis model. The two primary precursors, 10-oxononadecanedioic acid and 2-butyloctanol, are synthesized and purified separately before being combined in a final esterification step. This strategy allows for better control over the purity of the intermediates and maximizes the yield of the final product.

The proposed synthesis of the novel keto-diacid backbone involves the oxidative cleavage of a readily available unsaturated fatty acid, followed by chain extension and functional group manipulation. The final step is a robust, acid-catalyzed esterification designed for scalability.

Synthesis of Precursors

Proposed Synthesis of 10-Oxononadecanedioic Acid

The synthesis of this central precursor is a multi-step process starting from oleic acid.

Step 1: Oxidative Cleavage of Oleic Acid

Oleic acid is subjected to oxidative cleavage to yield azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). Ozonolysis is a common industrial method for this transformation.

- Protocol: A stream of ozone is bubbled through a solution of oleic acid in a non-participating solvent (e.g., dichloromethane) at low temperature (-78 °C). The resulting ozonide is then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the carboxylic acid products. The dicarboxylic acid (azelaic acid) is separated from the monocarboxylic acid by extraction.

Step 2: Chain Extension of Azelaic Acid Monomethyl Ester

To build the C19 backbone, a chain extension strategy is employed.

- Protocol:
 - Azelaic acid is first converted to its monomethyl ester to protect one of the carboxylic acid groups.
 - The remaining free carboxylic acid is converted to an acyl chloride using a reagent like thionyl chloride.
 - This is followed by a coupling reaction (e.g., a Grignard or Gilman reagent-based coupling) with a suitable C10 synthon to form the C19 carbon chain with a keto group at the C-10 position.

- Finally, the methyl ester is hydrolyzed to yield 10-oxononadecanedioic acid.

Synthesis of 2-Butyloctanol

2-Butyloctanol is a branched C12 alcohol that can be synthesized via the Guerbet reaction from hexanol.

- Protocol: 1-Hexanol is heated in the presence of a strong base (e.g., sodium hexoxide) and a catalyst (e.g., Raney nickel). The reaction involves the dimerization of the alcohol to produce the C12 branched alcohol, 2-butyloctanol. The product is then purified by fractional distillation.

Large-Scale Synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate

The final step is the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. A Fischer esterification approach is suitable for large-scale production.

Experimental Protocol: Fischer Esterification

This protocol is designed for a 1 kg scale synthesis of the final product.

- Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap is assembled.
- Charging Reagents:
 - Charge the reactor with 10-oxononadecanedioic acid (1.00 kg, ~2.92 mol).
 - Add 2-butyloctanol (1.29 kg, ~6.92 mol, 2.3 equivalents). Using an excess of the alcohol helps drive the equilibrium towards the product.[\[1\]](#)
 - Add a suitable solvent that forms an azeotrope with water, such as toluene (4 L).
- Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (50 mL) or p-toluenesulfonic acid (55 g).[\[2\]](#)
- Reaction:

- Heat the mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring.
- Water produced during the reaction will be collected in the Dean-Stark trap, physically removing it from the reaction mixture and driving the reaction to completion.[3]
- Monitor the reaction progress by analyzing samples for the disappearance of the starting carboxylic acid (e.g., by TLC or HPLC). The reaction is typically complete within 8-16 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a larger separation vessel.
 - Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) until CO₂ evolution ceases.[4]
 - Wash the organic layer with brine (2 x 2 L) to remove residual salts.
 - Dry the organic layer over anhydrous sodium sulfate, then filter.
 - Remove the toluene solvent under reduced pressure using a rotary evaporator.
 - The crude product is then purified by large-scale column chromatography or vacuum distillation to yield the final product as a clear, viscous oil.[5]

Data Presentation

The following tables summarize the quantitative data for the large-scale synthesis. Note: These values are representative and may vary based on specific reaction conditions and optimization.

Table 1: Reagents for Large-Scale Synthesis

Reagent	Molecular Weight (g/mol)	Moles (mol)	Mass (kg)	Volume (L)
10-Oxononadecanedioic Acid	342.49	2.92	1.00	-
2-Butyloctanol	186.34	6.92	1.29	~1.54
p-Toluenesulfonic Acid	172.20	0.32	0.055	-

| Toluene | 92.14 | - | - | 4.0 |

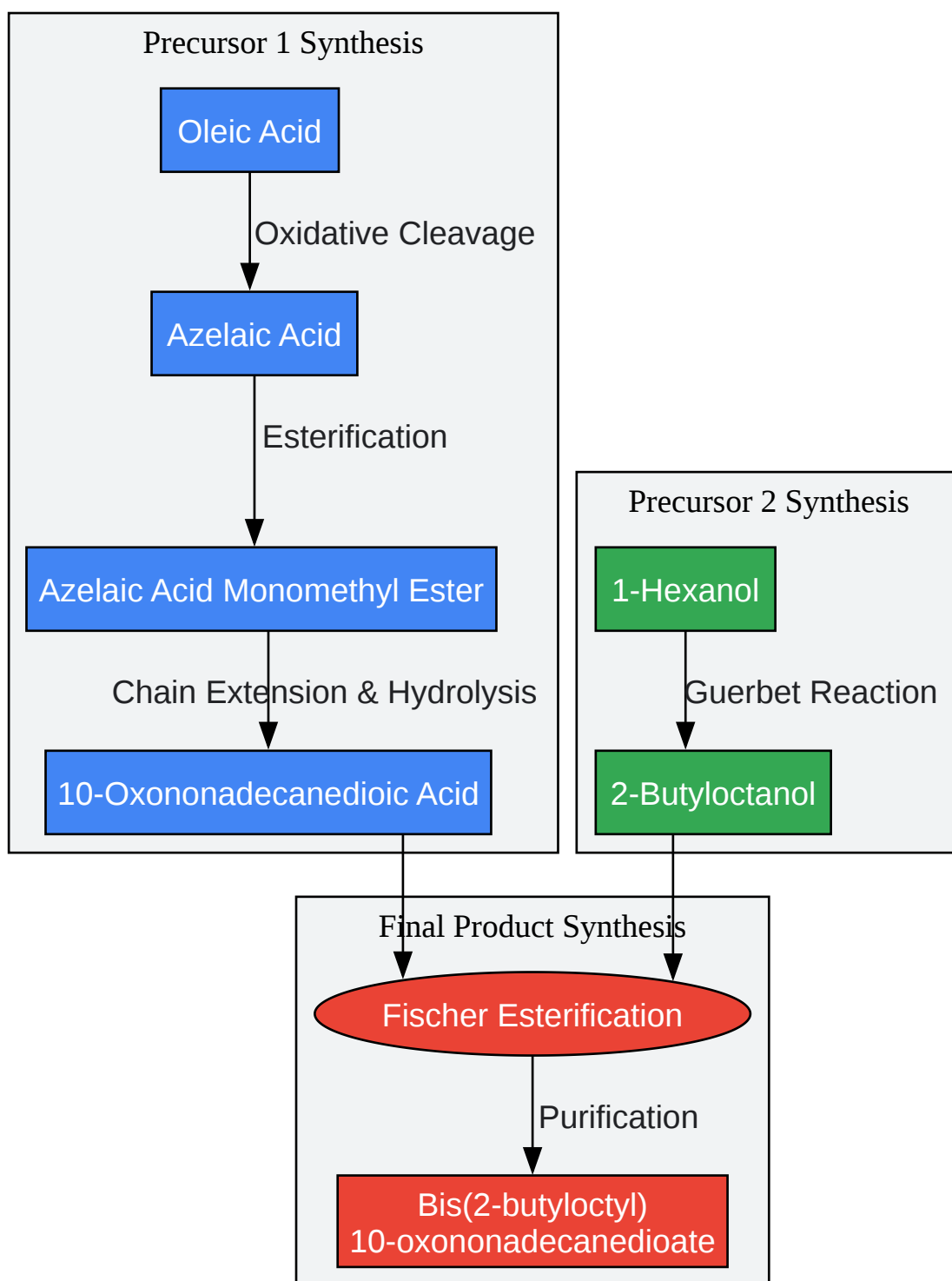
Table 2: Representative Reaction Parameters and Yields

Parameter	Value
Reaction Temperature	110-120 °C
Reaction Time	8-16 hours
Theoretical Yield	1.98 kg
Actual Yield (Post-Purification)	1.68 kg
Overall Yield	~85%

| Purity (by HPLC) | >98% |

Visualizations

Synthesis Workflow

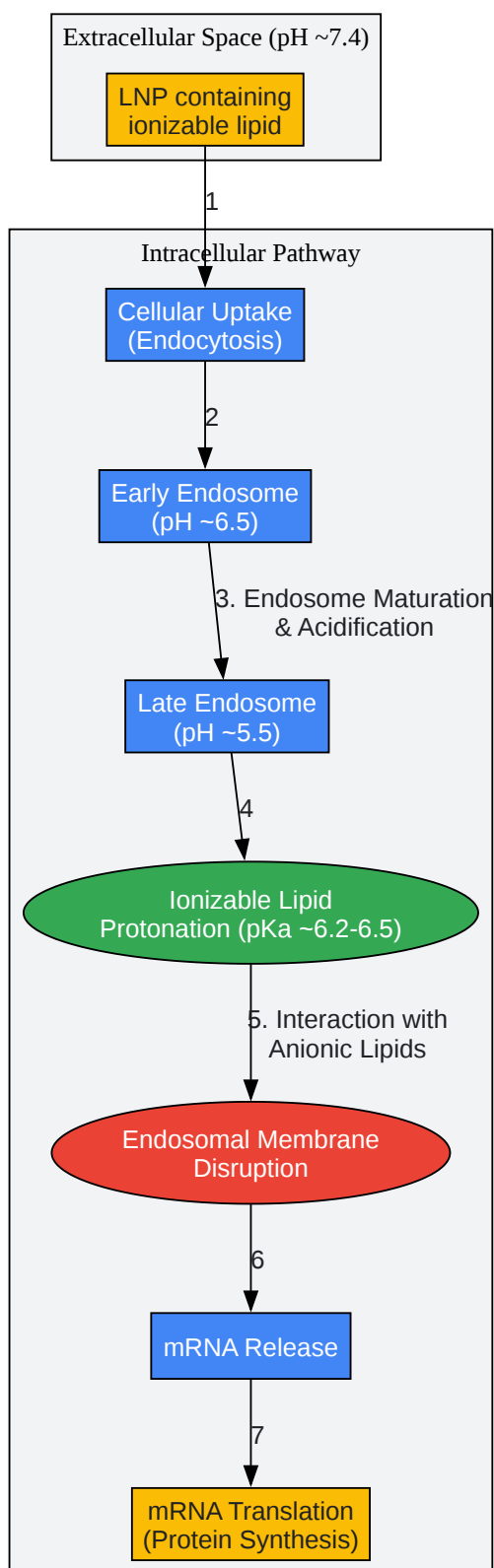


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Caption: Proposed workflow for the synthesis of **Bis(2-butyloctyl) 10-oxononadecanedioate**.

Application: Cellular Uptake and mRNA Release Pathway

The utility of **Bis(2-butyloctyl) 10-oxonadecanedioate** lies in its role within lipid nanoparticles for mRNA delivery. The diagram below illustrates the proposed mechanism of action.



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Caption: Mechanism of mRNA delivery via LNPs with ionizable lipids.

Conclusion

The protocol described herein provides a comprehensive guide for the large-scale synthesis of **Bis(2-butyloctyl) 10-oxonadecanedioate**. By employing a convergent synthetic strategy and a robust, scalable esterification process, this valuable lipid-like molecule can be produced in high yield and purity. Its critical role in enabling the endosomal escape of mRNA payloads underscores its importance in the development of next-generation genetic medicines.^{[6][7][8]} The successful scale-up of this and similar lipids is paramount to meeting the growing demands of the pharmaceutical industry for advanced drug delivery systems.

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